2-(4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamido)thiophene-3-carboxamide
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Description
2-(4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamido)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C18H21N3O5S2 and its molecular weight is 423.5. The purity is usually 95%.
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Biological Activity
2-(4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamido)thiophene-3-carboxamide, also known by its CAS number 868675-85-8, is a compound of significant interest in pharmacology due to its potential biological activities. This article reviews its biochemical properties, mechanisms of action, and relevant research findings.
Molecular Structure
- Molecular Formula : C22H23N3O4S
- Molecular Weight : 457.6 g/mol
- Structural Features : The compound contains a thiophene ring, a sulfonamide moiety, and a carboxamide group which are critical for its biological activity.
Property | Value |
---|---|
Molecular Weight | 457.6 g/mol |
Melting Point | N/A |
Boiling Point | N/A |
Antitumor Activity
Research indicates that thiophene derivatives, including this compound, exhibit promising antitumor properties. A study demonstrated that similar compounds can inhibit cancer cell proliferation by interfering with cellular signaling pathways and inducing apoptosis in various cancer cell lines .
A related thiophene-3-carboxamide analog was shown to inhibit mitochondrial complex I, leading to growth inhibition in cancer cells. This suggests that the compound may share similar mechanisms, potentially targeting mitochondrial functions to exert its antitumor effects .
Enzyme Interaction
Thiophene derivatives have been reported to interact with several enzymes, acting as inhibitors which can modulate metabolic pathways. This interaction is crucial for regulating processes such as cell proliferation and differentiation .
Cellular Effects
The compound influences multiple cellular processes:
- Cell Signaling : Modulates pathways involved in cell survival and death.
- Gene Expression : Alters the expression of genes associated with tumor growth and metastasis.
- Metabolic Regulation : Impacts cellular metabolism, potentially leading to reduced energy supply for rapidly dividing cancer cells .
In Vitro Studies
In vitro studies have shown that the compound can significantly reduce the viability of cancer cell lines at specific concentrations (IC50 values). For instance, derivatives similar to this compound exhibited IC50 values ranging from 5.46 µM to 12.58 µM against Hep3B liver cancer cells .
Comparative Analysis
Comparative studies between this compound and established anticancer agents reveal unique action profiles. The fingerprint analysis indicates that while it shares some similarities with known drugs, it operates through distinct pathways that warrant further exploration .
Properties
IUPAC Name |
2-[[4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S2/c1-21(11-13-3-2-9-26-13)28(24,25)14-6-4-12(5-7-14)17(23)20-18-15(16(19)22)8-10-27-18/h4-8,10,13H,2-3,9,11H2,1H3,(H2,19,22)(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUMHOBMQHPJLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.